2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
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Overview
Description
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol This compound is characterized by a naphthalene ring system with a ketone group at the 4-position and an acetic acid moiety attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid typically involves multiple organic synthesis steps, including etherification and carboxylation . One common method involves the reaction of methyl arenes with active methylene compounds in the presence of urea hydrogen peroxide (UHP) and lactic acid as a catalyst at 80°C . The reaction conditions are optimized based on laboratory requirements and can be adjusted accordingly.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Uniqueness
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is unique due to its specific structural features, such as the position of the ketone group and the acetic acid moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
876482-82-5 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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